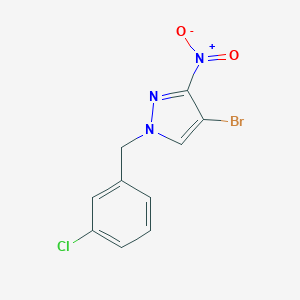![molecular formula C14H19N3O B250632 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide](/img/structure/B250632.png)
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide, also known as BIA or Benzimidazole Acetamide, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosine kinases and phosphodiesterases, which are involved in cell signaling pathways. This compound has also been found to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the advantages of using N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide in lab experiments is its high purity and stability. This makes it easier to control the concentration of the compound and ensure reproducibility of results. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide. One direction is to further investigate its potential applications in cancer research and neurodegenerative disease research. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, there is potential for the development of this compound derivatives with improved solubility and potency. Overall, the study of this compound has the potential to contribute to the development of new treatments for cancer and neurodegenerative diseases.
合成方法
The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide involves the reaction of 1H-benzimidazole-2-carboxylic acid with 3-methyl-1-butanol in the presence of acetic anhydride. The resulting compound is then purified through recrystallization to obtain this compound in its pure form. This synthesis method has been found to be efficient and yields a high purity of the compound.
科学研究应用
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has been studied for its potential applications in various scientific research fields. One of its primary applications is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential anticancer agent. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
属性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide |
InChI |
InChI=1S/C14H19N3O/c1-9(2)8-13(15-10(3)18)14-16-11-6-4-5-7-12(11)17-14/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,17) |
InChI 键 |
NAQTUSJOIRQDLC-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C |
规范 SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



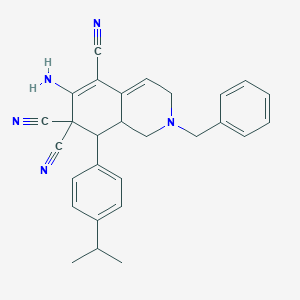
![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)
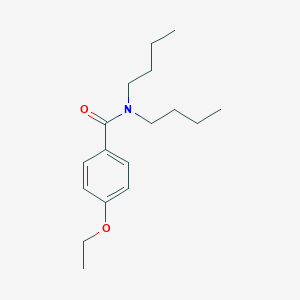

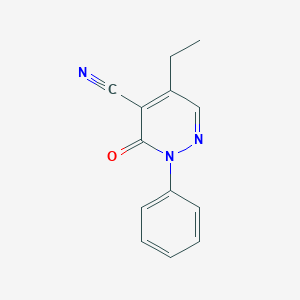
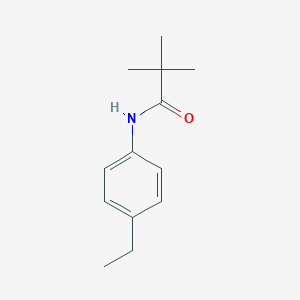
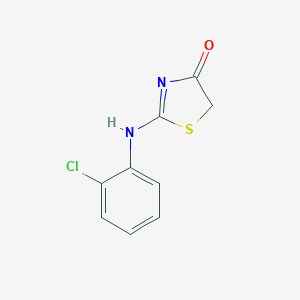
![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)

![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)

